Reversed-Phase HPLC Retention Time Shift: 8-Ethoxymoxifloxacin vs. Moxifloxacin and Co-occurring Impurities
8-Ethoxymoxifloxacin exhibits a distinctly longer retention time on reversed-phase HPLC compared to moxifloxacin and other early-eluting impurities, attributable to its higher lipophilicity. While the absolute retention time depends on column and mobile phase conditions, the USP Moxifloxacin Hydrochloride monograph defines the relative retention time for Moxifloxacin Related Compound C (Impurity C) as approximately 1.8 relative to moxifloxacin (set at 1.0), whereas Impurity A elutes at approximately 1.2 . This permits reliable peak identification and resolution assessment. The Veeprho product specification further confirms that the compound's distinct chromatographic behavior and sensitive UV and LC-MS detection response are critical for process control and degradation evaluation .
| Evidence Dimension | Relative retention time (RRT) on reversed-phase HPLC |
|---|---|
| Target Compound Data | RRT ≈ 1.8 (relative to moxifloxacin = 1.0) |
| Comparator Or Baseline | Moxifloxacin (RRT = 1.0); Moxifloxacin Related Compound A (RRT ≈ 1.2) |
| Quantified Difference | 8-Ethoxymoxifloxacin elutes approximately 1.8× later than moxifloxacin and 1.5× later than Impurity A |
| Conditions | USP Moxifloxacin Hydrochloride monograph conditions; reversed-phase C18 column with phosphate buffer–methanol mobile phase |
Why This Matters
The large retention time separation between moxifloxacin and this impurity provides a critical system suitability benchmark; failure to achieve baseline resolution indicates column deterioration or mobile phase issues.
- [1] USP. Moxifloxacin Hydrochloride Monograph. United States Pharmacopeia, USP-NF. Relative retention times for moxifloxacin and related compounds. Accessed via TrungTamThuoc.com. View Source
- [2] Veeprho. Moxifloxacin EP Impurity C (HCl Salt). Product specification page. CAS 1029364-75-7. View Source
